2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
This compound features a benzothiazole core fused with a dihydro ring system, substituted with a propyl group at position 3 and linked via an acetamide bridge to a 2,5-dioxopyrrolidine moiety. The dioxopyrrolidine group may act as a hydrogen bond acceptor or participate in covalent bonding (e.g., as a Michael acceptor), a feature common in protease or kinase inhibitors.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-9-18-11-5-3-4-6-12(11)23-16(18)17-13(20)10-19-14(21)7-8-15(19)22/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTHHAJIDOELMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a hybrid molecule that incorporates elements from both pyrrolidine and benzothiazole structures. This combination has been explored for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
Chemical Structure
The molecular formula of this compound is , indicating a complex structure that contributes to its diverse biological effects. The presence of the 2,5-dioxopyrrolidine moiety is significant for its pharmacological properties.
Anticonvulsant and Antinociceptive Properties
Research has demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit notable anticonvulsant activity. For instance, a study reported that a similar compound showed efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound from this study exhibited an ED50 of 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz seizure model, indicating strong anticonvulsant potential .
Additionally, these compounds have shown antinociceptive effects in pain models, suggesting their utility in treating neuropathic pain conditions. The mechanism appears to involve inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Antimicrobial Activity
Another aspect of the biological activity of related compounds includes their antimicrobial properties. Specifically, derivatives like 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide have been evaluated for their inhibitory efficacy against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
In a notable case study involving similar compounds derived from 2,5-dioxopyrrolidinone, researchers synthesized a series of hybrid molecules that demonstrated broad-spectrum protective activity in mouse models. These compounds were subjected to extensive pharmacokinetic profiling to assess their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. The results indicated favorable profiles for further development in clinical applications targeting epilepsy and pain management .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analogs Identified:
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide ():
- Substituents: Ethyl (C2) at position 3; fluorine at positions 4 and 6 on the benzothiazole ring.
- Structural differences vs. target compound:
- Alkyl chain length : Ethyl (C2) vs. propyl (C3) at position 3.
- Halogenation : Fluorine atoms absent in the target compound.
- Benzothiazole saturation : Target compound is 2,3-dihydro (saturated), while the analog is fully aromatic.
Hypothetical Comparative Analysis:
Mechanistic Implications of Structural Variations
- Halogenation : Fluorine in the analog introduces electron-withdrawing effects, which could stabilize charge interactions or modulate π-stacking in aromatic systems. Its absence in the target compound may reduce off-target interactions.
- Dihydro vs. Aromatic Benzothiazole : The saturated dihydro system in the target compound introduces conformational flexibility, possibly allowing adaptation to diverse binding pockets. In contrast, the planar aromatic analog may exhibit stronger but less selective binding .
Preparation Methods
Benzothiazole Core Formation
The benzothiazole scaffold is constructed via cyclization of substituted anilines with sulfur-containing reagents. A representative method involves:
- Starting material : 2-Amino-4-propylthiophenol, synthesized by alkylation of 2-aminothiophenol with 1-bromopropane under basic conditions.
- Cyclization : Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the 2-mercaptobenzothiazole intermediate.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiol group on CS₂, followed by intramolecular cyclization to yield the benzothiazole ring.
Introduction of the Ylidene Amine Group
The (2Z)-ylidene configuration is achieved via base-mediated deprotonation and tautomerization:
- Reagents : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C promotes deprotonation, stabilizing the ylidene form.
- Stereochemical Control : Low temperatures and bulky bases favor the Z-isomer by minimizing steric interactions.
Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
Cyclization of Glutamic Acid Derivatives
Pyrrolidine-2,5-dione rings are efficiently synthesized from glutaric acid derivatives:
- Step 1 : Glutaric anhydride is treated with ammonium hydroxide to form glutaramide.
- Step 2 : Cyclodehydration using acetic anhydride at 120°C yields 2,5-dioxopyrrolidine.
Alternative Route :
Hydrazide intermediates (e.g., from methyl esters) react with diketones like hexane-2,5-dione in propan-2-ol with catalytic HCl, forming pyrrolidine diones in 38–98% yields.
Amide Coupling Strategies
Activation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
The carboxylic acid is activated for amide bond formation using:
Coupling with Benzothiazol-2-Ylidene Amine
The activated acetic acid derivative is reacted with the ylidene amine under inert conditions:
- Solvent : Anhydrous DCM or acetonitrile.
- Temperature : 0°C to room temperature, monitored by TLC for completion.
- Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the final product.
Optimization and Challenges
Stereochemical Purity
The Z-configuration of the ylidene group is confirmed via NMR spectroscopy:
Yield Enhancement
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation, improving yields to 75–85%.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Glutaric Anhydride Route | Glutaric anhydride, NH₃ | Ac₂O, 120°C | 65 | 98 |
| Hydrazide-Diketone Route | Methyl ester hydrazide, 2,5-HD | HCl, propan-2-ol | 82 | 95 |
| CDI-Mediated Cyclization | N-(3-Aminophthaloyl)glutamine | CDI, acetonitrile | 78 | 97 |
Notes :
- The hydrazide-diketone route offers superior yields but requires stringent stoichiometric control.
- CDI-mediated cyclization is advantageous for scalability and milder conditions.
Industrial-Scale Considerations
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
